7-Methyl-5-azaspiro[2.4]heptan-7-amine
Overview
Description
7-Methyl-5-azaspiro[24]heptan-7-amine is a spirocyclic amine compound characterized by a unique structure that includes a spiro junction between a seven-membered ring and a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-azaspiro[2.4]heptan-7-amine typically involves multi-step reactions. One common method includes the reaction of a precursor compound with specific reagents under controlled conditions. For example, the synthesis might start with the reaction of a cyclopropane derivative with hydrazine, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-azaspiro[2.4]heptan-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce various functional groups such as halides or amines .
Scientific Research Applications
7-Methyl-5-azaspiro[2.4]heptan-7-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Methyl-5-azaspiro[2.4]heptan-7-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.4]heptan-7-amine: Lacks the methyl group at the 7-position.
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one: Contains an additional nitrogen atom in the ring structure.
7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one: Has a different functional group at the 4-position
Uniqueness
7-Methyl-5-azaspiro[2.4]heptan-7-amine is unique due to its specific spirocyclic structure and the presence of a methyl group at the 7-position. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
7-methyl-5-azaspiro[2.4]heptan-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-6(8)4-9-5-7(6)2-3-7/h9H,2-5,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQMXARNYUNUBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC12CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475294 | |
Record name | 7-Methyl-5-azaspiro[2.4]heptan-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044904-53-1 | |
Record name | 7-Methyl-5-azaspiro[2.4]heptan-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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